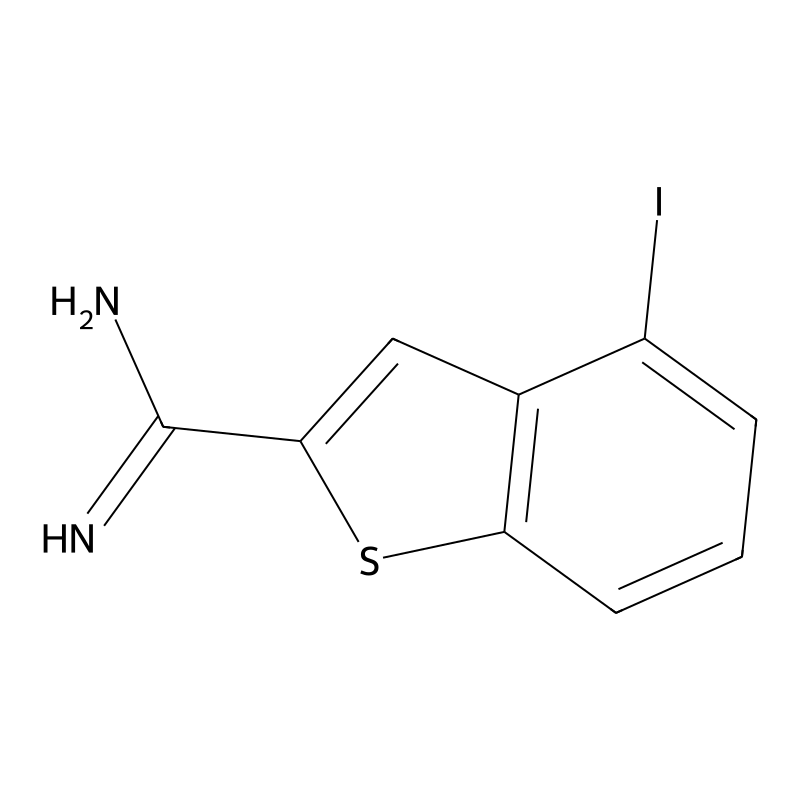

4-Iodo-1-benzothiophene-2-carboximidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Iodo-1-benzothiophene-2-carboximidamide is an organic compound classified within the family of 1-benzothiophenes, which are aromatic heterocyclic compounds characterized by the presence of a benzo[b]thiophene ring system. The molecular formula for this compound is , and it has a molecular weight of approximately 303.143 g/mol. This compound is notable for its unique structural features, including the incorporation of iodine, which can influence its reactivity and biological properties .

The chemical reactivity of 4-Iodo-1-benzothiophene-2-carboximidamide is primarily driven by the functional groups present in its structure. It can participate in various reactions typical for carboximidamides, including:

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in a substitution reaction, which is common in aryl halides.

- Imidation Reactions: The amidine functionality allows for further reactions to form more complex structures.

- Electrophilic Aromatic Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents on the aromatic ring.

These reactions make it a versatile compound for synthetic applications in medicinal chemistry and materials science .

The synthesis of 4-Iodo-1-benzothiophene-2-carboximidamide can be achieved through various methodologies:

- Starting from Benzothiophene Derivatives: Utilizing iodination reactions on substituted benzothiophenes followed by carboximidation can yield this compound.

- Use of Iodine Reagents: Direct iodination of 1-benzothiophene followed by functionalization with carboximidamide groups through amidation reactions.

- Coupling Reactions: Employing coupling strategies with suitable precursors to introduce the carboximidamide functionality.

These methods highlight the compound's synthetic versatility and potential for further modifications .

4-Iodo-1-benzothiophene-2-carboximidamide has several applications:

- Pharmaceutical Research: As an investigational drug with potential anticoagulant properties.

- Chemical Synthesis: Serving as a building block in the synthesis of more complex organic molecules.

- Material Science: Exploring its properties for use in novel materials due to its unique structural characteristics .

Interaction studies involving 4-Iodo-1-benzothiophene-2-carboximidamide have primarily focused on its binding affinity to prothrombin and other serine proteases. Preliminary data suggest that it may exhibit specific interactions that could lead to inhibition or modulation of these proteins, although more comprehensive studies are necessary to fully understand its interaction profile and potential side effects .

Several compounds share structural similarities with 4-Iodo-1-benzothiophene-2-carboximidamide, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1-benzothiophene-2-carboximidamide | Bromine instead of iodine | Different halogen may affect reactivity |

| 1-Benzothiophene-2-carboxylic acid | Lacks iodine; contains a carboxylic acid | More polar; different biological activity |

| 4-Iodo-benzenesulfonamide | Sulfonamide group instead of carboximidamide | Different functional group influences |

These compounds highlight the uniqueness of 4-Iodo-1-benzothiophene-2-carboximidamide through its iodine substitution and amidine functionality, which may confer distinct chemical properties and biological activities compared to its analogs .

The synthesis of 4-Iodo-1-benzothiophene-2-carboximidamide represents a convergent approach combining benzothiophene core construction with selective iodination and carboximidamide incorporation. The compound, with molecular formula C₉H₇IN₂S, requires precise regioselective functionalization to achieve the desired substitution pattern [1] [3].

Iodination Strategies

The introduction of iodine at the 4-position of benzothiophene follows established electrophilic aromatic substitution principles. Decarboxylative iodination provides an efficient route when starting from benzoic acid derivatives [4]. This transition-metal-free approach utilizes iodine and proceeds under mild conditions, particularly effective with electron-rich aromatic substrates. The reaction temperature can be reduced to room temperature for highly activated systems, offering remarkable selectivity compared to traditional Hunsdiecker-type decarboxylations [4].

Direct iodination of benzothiophene substrates employs reagents such as iodine monochloride or N-iodosuccinimide under controlled conditions . The regioselectivity depends on the electronic nature of existing substituents, with electron-withdrawing groups directing iodination to specific positions through inductive effects . Temperature control remains critical, typically maintained between 0-25°C to prevent over-iodination and maintain selectivity .

Carboximidamide Formation

The carboximidamide functional group formation proceeds through several established pathways. The conversion of nitriles to carboximidamides represents the most direct approach, utilizing organocatalytic methods with N-acetylcysteine as catalyst [19]. This methodology enables formation of cyclic amidines as intermediates, which can be subsequently processed to yield the desired carboximidamide structure under mild conditions in methanol at 60°C [19].

Alternative approaches involve coupling reactions between carboxylic acid derivatives and amidoximes using carbonyldiimidazole as the coupling agent [16] [17]. This method proceeds through activation of the carboxyl group followed by nucleophilic attack by the amidoxime, resulting in carboximidamide formation with good yields typically ranging from 70-90% [16] [17].

| Synthetic Route | Reagents | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Decarboxylative Iodination | I₂, benzoic acid derivatives | Room temperature to 60°C | 65-85% | [4] |

| Direct Iodination | NIS or ICl | 0-25°C | 70-85% | |

| Nitrile to Carboximidamide | N-acetylcysteine, MeOH | 60°C, 24h | 75-95% | [19] |

| Carboxyl-Amidoxime Coupling | CDI, acetonitrile | Room temperature, 3h | 70-90% | [16] [17] |

Catalytic Cross-Coupling Reactions: Palladium-Mediated Arylation and Alkylation

Palladium-catalyzed cross-coupling reactions represent the cornerstone of functionalization strategies for 4-Iodo-1-benzothiophene-2-carboximidamide. The iodine substituent serves as an excellent leaving group, enabling diverse coupling transformations under mild conditions [11] [12].

Suzuki-Miyaura Coupling Reactions

The Suzuki coupling mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to palladium(0), transmetalation with organoboron species, and reductive elimination to form the carbon-carbon bond [12]. The high reactivity of the iodide leaving group allows for efficient coupling under standard conditions using palladium tetrakis(triphenylphosphine) catalyst with appropriate bases [11].

The electron-withdrawing nature of the carboximidamide group enhances the reactivity of the iodide through stabilization of the oxidative addition intermediate . This electronic effect facilitates coupling reactions even with less reactive boronic acid partners, expanding the scope of accessible products .

Direct Arylation Approaches

Recent developments in direct arylation of benzothiophenes provide alternative pathways that circumvent the need for pre-functionalized coupling partners [6] [9]. Room-temperature direct β-arylation of benzothiophenes with aryl iodides has been achieved using specific palladium catalyst systems, demonstrating high regioselectivity for the β-position [6].

The mechanism involves a carbo-palladation pathway followed by base-assisted elimination, as supported by kinetic isotope effect studies and computational investigations [6]. This approach offers advantages in terms of step economy and functional group tolerance compared to traditional cross-coupling methods [6].

| Coupling Type | Catalyst System | Temperature | Selectivity | Yield Range | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80-100°C | High | 75-90% | [11] [12] |

| Direct β-Arylation | Pd catalyst, Ag₂CO₃ | Room temperature | β-selective | 60-85% | [6] |

| Heck Coupling | Pd(OAc)₂, PPh₃ | 100-120°C | E-selective | 70-85% | [6] |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 60-80°C | High | 80-95% | [43] |

Sequential Cross-Coupling Strategies

The differential reactivity of halides enables sequential cross-coupling approaches when multiple halogen substituents are present [11]. Iodide undergoes coupling preferentially over bromide and chloride, allowing for controlled sequential functionalization [11]. This reactivity order facilitates the construction of complex polysubstituted benzothiophene derivatives through iterative coupling processes [11].

Substitution Reactions at the Iodine and Carboximidamide Sites

The dual functionality of 4-Iodo-1-benzothiophene-2-carboximidamide enables diverse substitution reactions at both the iodine position and the carboximidamide group, providing access to structurally diverse derivatives [23].

Nucleophilic Substitution at the Iodine Site

The iodine substituent undergoes nucleophilic displacement reactions under appropriate conditions. The electron-withdrawing effect of the carboximidamide group activates the aromatic system toward nucleophilic attack, facilitating substitution with various nucleophiles . Reaction rates are enhanced compared to unsubstituted benzothiophenes due to stabilization of the intermediate σ-complex .

Typical nucleophiles include alkoxides, thiolates, and nitrogen-centered nucleophiles, which react under basic conditions to provide substituted derivatives [28]. The regioselectivity depends on the electronic and steric properties of the nucleophile, with smaller nucleophiles showing higher reactivity [28].

Carboximidamide Transformations

The carboximidamide functional group participates in various transformation reactions through both the imine and amine nitrogens . Hydrolysis under acidic conditions proceeds through protonation of the imine nitrogen, followed by nucleophilic attack by water to yield the corresponding carboxylic acid .

Reduction of the carboximidamide group using lithium aluminum hydride selectively converts the functionality to a primary amine while preserving the benzothiophene scaffold . This transformation provides access to amino-substituted benzothiophenes with retained substitution patterns .

| Substitution Type | Nucleophile/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Iodide Displacement | Alkoxides | Basic, 60-80°C | Aryl ethers | 65-80% | [28] |

| Iodide Displacement | Thiolates | K₂CO₃, DMF | Aryl sulfides | 70-85% | [28] |

| Carboximidamide Hydrolysis | H₂O, HCl | Acidic, reflux | Carboxylic acids | 80-95% | |

| Carboximidamide Reduction | LiAlH₄, THF | 0°C to rt | Primary amines | 75-90% |

Electrophilic Substitution Patterns

The substitution pattern in benzothiophenes follows predictable regioselectivity based on the electronic effects of existing substituents [23] [24]. The carboximidamide group, being electron-withdrawing, directs incoming electrophiles to positions meta to its attachment point [24]. This directing effect influences both halogenation and nitration reactions, providing selective functionalization opportunities [24].

Cyclization and Heterocycle Formation Strategies

The structural features of 4-Iodo-1-benzothiophene-2-carboximidamide enable diverse cyclization reactions leading to fused heterocyclic systems. These transformations exploit both the reactivity of the iodine substituent and the nucleophilic character of the carboximidamide group [32] [33].

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions proceed through nucleophilic attack of the carboximidamide nitrogen atoms on appropriately positioned electrophilic centers [32]. The S-5-endo-dig cyclization mode represents a favored process according to Baldwin's rules, particularly when alkyne functionality is incorporated [32] [36].

Palladium-catalyzed intramolecular cyclization enables formation of fused ring systems through oxidative addition of the aryl iodide followed by intramolecular insertion processes [32] [33]. These reactions typically proceed under mild conditions with excellent regioselectivity for 5-membered ring formation [32].

Radical-Mediated Cyclizations

Radical cyclization strategies provide alternative pathways for heterocycle construction, particularly effective for forming 6- and 7-membered rings [13]. The iodine substituent serves as a radical precursor under appropriate initiation conditions, generating aryl radicals that can undergo intramolecular cyclization with the carboximidamide nitrogen [13].

These processes benefit from the stability of benzothiophene-derived radicals and the nucleophilic character of the amidine nitrogen, facilitating cyclization under relatively mild radical conditions [13].

Metal-Free Cyclization Approaches

Recent developments in metal-free cyclization methodologies offer environmentally benign alternatives for heterocycle formation [27]. Iodine-catalyzed cyclization reactions proceed through electrophilic activation of alkyne substrates, enabling cyclization with thiophene sulfur or carboximidamide nitrogen atoms [27].

These transformations typically employ molecular iodine as catalyst under solvent-free conditions, providing high atom economy and avoiding heavy metal contamination [27]. The cyclization products retain the iodine functionality, enabling further derivatization through cross-coupling reactions [27].

| Cyclization Type | Conditions | Ring Size | Mechanism | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed | PdI₂, CO, alcohol | 5-membered | S-5-endo-dig | 70-85% | [32] [33] |

| Radical Cyclization | AIBN, heat | 5-6 membered | Radical addition | 60-80% | [13] |

| I₂-Catalyzed | I₂, solvent-free | 5-membered | Electrophilic activation | 75-90% | [27] |

| Base-Promoted | K₂S, DMF, 120°C | Fused systems | Nucleophilic cyclization | 68-75% |

Heterocycle Fusion Strategies

The benzothiophene core serves as an excellent platform for constructing fused polycyclic heterocycles through strategic cyclization reactions [37]. The combination of iodine and carboximidamide functionalities enables bidirectional cyclization approaches, where sequential reactions at different sites construct complex molecular architectures [37].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Effects of urokinase-type plasminogen activator in the acquisition, expression and reinstatement of cocaine-induced conditioned-place preference

Amine Bahi, Alexander W Kusnecov, Jean-Luc DreyerPMID: 18436315 DOI: 10.1016/j.bbr.2008.03.004

Abstract

Cocaine and many other psychostimulants strongly induce urokinase-type plasminogen activator (uPA) expression in the mesolimbic dopaminergic pathway, which plays a major role in drug-mediated behavioral plasticity [Bahi A, Boyer F, Gumy C, Kafri T, Dreyer JL. In vivo gene delivery of urokinase-type plasminogen activator with regulatable lentivirus induces behavioral changes in chronic cocaine administration. Eur J Neurosci 2004;20:3473-88; Bahi A, Boyer F, Kafri T, Dreyer JL. Silencing urokinase in the ventral tegmental area in vivo induces changes in cocaine-induced hyperlocomotion. J Neurochem 2006;98:1619-31; Bahi A, Dreyer JL. Overexpression of plasminogen activators in the nucleus accumbens enhances cocaine-, amphetamine- and morphine-induced reward and behavioral sensitization. Genes Brain Behav 2007]. In this study, the role of mesolimbic dopamine (DA) pathways in the development of cocaine reward was examined by conditioned-place preference in rats with bilateral intra-accumbens injections of uPA-expressing lentiviral vectors. We show that overexpression of uPA in the Nac significantly augments cocaine-induced place preference. Furthermore, while this did not affect the ability of preference to be extinguished, reinstatement with a low dose of cocaine produced significantly greater preference to the cocaine-associated context. Once CPP had been established, and the preference extinguished, reinstatement induced by a priming dose of cocaine was facilitated by uPA. Inhibition of this serine protease expression using doxycycline abolished the augmented acquisition produced by overexpression of uPA but not the expression of the cocaine-induced CPP. When uPA is inhibited during the acquisition phase, animals no longer demonstrate place preference for the environment previously paired with cocaine. B428, a specific uPA inhibitor does not affect drug reinstatement after extinction if uPA has been activated during acquisition, a clear indication that uPA is involved in the acquisition phase of conditioned-place preference. Our results suggest that that increased uPA expression with repeated drug exposure produces conditions for enhanced acquisition of cocaine-induced CPP, indicating that cocaine-induced CPP and reinstatement may be dependent on active extracellular uPA.Proteinase activity in human and murine saliva as a biomarker for proteinase inhibitor efficacy

Barbara Fingleton, Ramkumar Menon, Kathy J Carter, P Dawn Overstreet, David L Hachey, Lynn M Matrisian, J Oliver McIntyrePMID: 15585619 DOI: 10.1158/1078-0432.CCR-04-1252

Abstract

As molecularly targeted agents reach the clinic, there is a need for assays to detect their presence and effectiveness against target molecules in vivo. Proteinase inhibitors are one example of a class of therapeutic agent for which satisfactory methods of identifying successful target modulation in vivo are lacking. This is of particular importance while these drugs are in clinical trials because standard maximum-tolerated dose-finding studies often are not suitable due to lack of toxicity. Saliva represents a readily accessible bodily fluid that can be repeatedly sampled and used for assaying in vivo effects of systemic drugs. Here we show the development of a simple assay that can be used to measure proteinase activity in saliva and proteinase inhibition after systemic treatment with three different proteinase inhibitors. A variety of gelatinolytic activities present in human and murine saliva have been assayed with a fluorescent dye-labeled substrate and assigned to different proteinase categories by inclusion of specific classes of inhibitors. Treatment of mice with either matrix metalloproteinase inhibitors or a urokinase inhibitor for a period as short as 48 hours results in levels of the drugs that can be detected in saliva by mass spectrometry and concomitant decreases in salivary proteinase activity, thus demonstrating that these inhibitors successfully modulate their targets in vivo.Species specificity of amidine-based urokinase inhibitors

V Klinghofer, K Stewart, T McGonigal, R Smith, A Sarthy, V Nienaber, C Butler, S Dorwin, P Richardson, M Weitzberg, M Wendt, T Rockway, X Zhao, K I Hulkower, V L GirandaPMID: 11478879 DOI: 10.1021/bi010186u

Abstract

Inhibition of the proteolytic activity of urokinase has been shown to inhibit the progression of tumors in rodent models and is being investigated for use in human disease. Understanding the rodent/human species-specificity of urokinase inhibitors is therefore critical for interpretation of rodent cancer progression models that use these inhibitors. We report here studies with a panel of 11 diverse urokinase inhibitors in both human and mouse enzymatic assays. Inhibitors such as amiloride, B428, and naphthamidine, that occupy only the S1 subsite pocket were found to be nearly equipotent between the human and the murine enzymes. Inhibitors that access additional, more distal, pockets were significantly more potent against the human enzyme but there was no corresponding potency increase against the murine enzyme. X-ray crystallographic structures of these compounds bound to the serine protease domain of human urokinase were solved and examined in order to explain the human/mouse potency differences. The differences in inhibitor potency could be attributed to four amino acid residues that differ between murine and human urokinases: 60, 99, 146, and 192. These residues are Asp, His, Ser, and Gln in human and Gln, Tyr, Glu, and Lys in mouse, respectively. Compounds bearing a cationic group that interacts with residue 60 will preferentially bind to the human enzyme because of favorable electrostatic interactions. The hydrogen bonding to residue 192 and steric considerations with residues 99 and 146 also contribute to the species specificity. The nonparallel human/mouse enzyme inhibition observations were extended to a cell-culture assay of urokinase-activated plasminogen-mediated fibronectin degradation with analogous results. These studies will aid the interpretation of in vivo evaluation of urokinase inhibitors.Suppression of the invasive capacity of human breast cancer cells by inhibition of urokinase plasminogen activator via amiloride and B428

D M Evans, K Sloan-StakleffPMID: 10824746 DOI:

Abstract

Inhibition of urokinase plasminogen activator (uPA) has been shown to suppress cancer cell invasion and metastasis in the laboratory setting by numerous investigators. Most studies have used murine cell lines implanted in syngeneic rodents or transfected human cell lines grown in immunocompromised laboratory hosts. In this study using Matrigel invasion chambers and two separate uPA inhibitors, amiloride and B428, the invasive capacity of unaltered human breast cancer cells was significantly suppressed. Cell proliferation was also suppressed to a lesser degree. These findings suggest that uPA inhibition may be a valid clinical approach to the control of the invasion and metastasis of human cancers.Combined treatment with verapamil, a calcium channel blocker, and B428, a synthetic uPA inhibitor, impairs the metastatic ability of a murine mammary carcinoma

Laura B Todaro, Virginia Ladeda, Elisa Bal de Kier Joffé, Eduardo F FaríasPMID: 12684650 DOI:

Abstract

Urokinase plasminogen activator (uPA) and metalloproteinases (MMP) play key roles in invasion and metastasis, degrading extracellular matrix compounds and modulating tumor cell motility. Their regulation is an attractive therapeutic target for controlling tumor metastasis. Previously we have demonstrated that urokinase overexpression in murine mammary tumor cells is regulated by a Ca2+-dependent pathway and that blockage of Ca2+ channels by verapamil partially inhibited their invasive and metastatic ability. Moreover, the catalytic inhibition of uPA by a synthetic uPA inhibitor B428 reduced local tumor invasiveness but not tumor cell dissemination. We evaluated the effect of a combined treatment with verapamil and B428 on the murine mammary carcinoma F3II behavior in vivo and in vitro. In vivo administration of the combined treatment was not associated to an overt toxicity. Only the daily combined treatment, beginning after tumor take, reduced the incidence and the number of spontaneous lung metastasis, while no differences were found in the subcutaneous growth of the primary tumor. Interestingly, a remarkable reduction in plasma MMP-9 activity was found associated to metastasis impairment. In addition, the number of experimental lung metastases was also significantly diminished, with respect to the control group, only when both compounds were co-administered daily, beginning three days after i.v. tumor cell injection. In vitro, both compounds, either separately or combined, could inhibit secreted uPA activity. F3II cell migration was significantly inhibited by incubation with 50 microM verapamil, 15 microM B428 or the co-treatment with 7.5 microM B428 + 25 microM verapamil. The cell spread was also significantly reduced when F3II cells were exposed to the compounds, with an additive effect when B428 + verapamil combination was used. The combination of two compounds acting through different molecular targets may be useful to improve the control of metastatic dissemination.Novel laminin 5 gamma 2-chain fragments potentiating the limbal epithelial cell outgrowth on amniotic membrane

Ching-Yi Cheng, Chi-Chin Sun, Wei-Hsuan Yu, Hsi-Lung Hsieh, David Hui-Kang Ma, Jong-Hwei Su Pang, Chuen-Mao YangPMID: 19420329 DOI: 10.1167/iovs.08-3060

Abstract

Matrix metalloproteases (MMPs)-mediated extracellular matrix (ECM) degradation potentially releases cryptic motility factors involved in somatic stem cell migration and epithelial outgrowth. The authors previously demonstrated that MMP-9 is upregulated in limbal epithelial cells cultivated on amniotic membrane (AM). Here, the authors further investigated whether plasminogen activator (PA)/plasmin regulates MMP-9 activity in this model implicated in the processing of laminin 5 (Ln5), a component of amniotic basement membrane.Limbal epithelial cells migrated from limbal explants were expanded on intact AM. The activities and proteins of uPA and MMP-9 in limbal epithelial cells were determined by fibrin and gelatin zymography, reverse transcription-polymerase chain reaction (RT-PCR), Western blotting, and immunofluorescent staining. Specific pharmacological inhibitors including MMPs inhibitor GM6001, MMP-2/-9 inhibitor, and uPA inhibitor B428 were used to determine whether the PA/plasmin/MMP-9 axis induces cell growth via Ln5 in this model.

These data showed that MMP-9 activity was attenuated by a selective uPA inhibitor, B428. Furthermore, MMP-9 activity was enhanced by exogenous addition or pre-incubation with plasmin. These results demonstrated that PA/plasmin regulates MMP-9 expression. An interesting proteolytic fragment of Ln5 gamma 2-chain was suppressed by pretreatment with GM6001, B428, or neutralizing antibodies of MMP-9 and uPA, indicating that Ln5 gamma 2-chain is processed by uPA/MMP-9. Moreover, the extent of limbal outgrowth was also retarded by B428.

This study suggested that MMP-9 activity was upregulated by PA/plasmin, which in turn processed Ln5 gamma 2-chain to facilitate limbal outgrowth on intact AM.

Natural and synthetic inhibitors of the tumor-associated serine protease urokinase-type plasminogen activator

V Magdolen, N Arroyo de Prada, S Sperl, B Muehlenweg, T Luther, O G Wilhelm, U Magdolen, H Graeff, U Reuning, M SchmittPMID: 10849761 DOI: 10.1007/0-306-46826-3_36

Abstract

Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator

B A Katz, R Mackman, C Luong, K Radika, A Martelli, P A Sprengeler, J Wang, H Chan, L WongPMID: 10779411 DOI: 10.1016/s1074-5521(00)00104-6

Abstract

Urokinase-type plasminogen activator (uPA) is a protease associated with tumor metastasis and invasion. Inhibitors of uPA may have potential as drugs for prostate, breast and other cancers. Therapeutically useful inhibitors must be selective for uPA and not appreciably inhibit the related, and structurally and functionally similar enzyme, tissue-type plasminogen activator (tPA), involved in the vital blood-clotting cascade.We produced mutagenically deglycosylated low molecular weight uPA and determined the crystal structure of its complex with 4-iodobenzo[b]thiophene 2-carboxamidine (K(i) = 0.21 +/- 0.02 microM). To probe the structural determinants of the affinity and selectivity of this inhibitor for uPA we also determined the structures of its trypsin and thrombin complexes, of apo-trypsin, apo-thrombin and apo-factor Xa, and of uPA, trypsin and thrombin bound by compounds that are less effective uPA inhibitors, benzo[b]thiophene-2-carboxamidine, thieno[2,3-b]-pyridine-2-carboxamidine and benzamidine. The K(i) values of each inhibitor toward uPA, tPA, trypsin, tryptase, thrombin and factor Xa were determined and compared. One selectivity determinant of the benzo[b]thiophene-2-carboxamidines for uPA involves a hydrogen bond at the S1 site to Ogamma(Ser190) that is absent in the Ala190 proteases, tPA, thrombin and factor Xa. Other subtle differences in the architecture of the S1 site also influence inhibitor affinity and enzyme-bound structure.

Subtle structural differences in the S1 site of uPA compared with that of related proteases, which result in part from the presence of a serine residue at position 190, account for the selectivity of small thiophene-2-carboxamidines for uPA, and afford a framework for structure-based design of small, potent, selective uPA inhibitors.

Maximum effect of urokinase plasminogen activator inhibitors in the control of invasion and metastasis of rat mammary cancer

D M Evans, K D Sloan-StakleffPMID: 10729770 DOI: 10.1159/000024518

Abstract

Experimentally induced pulmonary metastases of mammary cancer in the Fisher 344 rat can be suppressed by the inhibition of urokinase plasminogen activator (uPA). The inhibition of uPA with amiloride or B428 has been shown to be dose dependent. Increased dosage levels of inhibitors might be expected to enhance levels of suppression of metastases. The use of each of these inhibitors at equipotent concentrations that exceeded the doses administered in previous studies failed to eliminate pulmonary metastases. These results demonstrate that a maximum limit is attained for the inhibitory capacities on cells during in vitro invasion or in vivo metastasis. At increased levels, uPA inhibitors continue to suppress, but do not eradicate, experimental pulmonary metastases of MATB cell rat mammary cancer.Inhibition of urokinase plasminogen activator "uPA" activity alters ethanol consumption and conditioned place preference in mice

Elyazia Al Maamari, Mouza Al Ameri, Shamma Al Mansouri, Amine BahiPMID: 25258509 DOI: 10.2147/DDDT.S68636